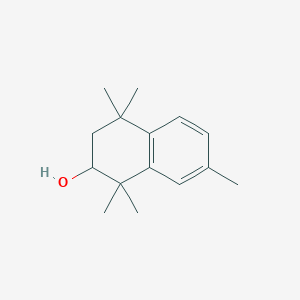

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol

Descripción

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol is a polycyclic aromatic alcohol characterized by a tetrahydronaphthalene (tetralin) backbone substituted with five methyl groups at positions 1, 1, 4, 4, and 7, and a hydroxyl group at position 2. The compound’s steric and electronic properties are heavily influenced by the methyl substituents, which enhance lipophilicity and alter reactivity compared to simpler tetrahydronaphthalenols .

Propiedades

IUPAC Name |

1,1,4,4,7-pentamethyl-2,3-dihydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8,13,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQXJEIDSOUAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(C2(C)C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routesIndustrial production methods typically involve catalytic hydrogenation under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding the parent hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound has been studied for its potential biological activities, including its effects on cell signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can modulate cell signaling pathways, leading to changes in cellular behavior and responses .

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Differences

Key Observations:

Substituent Position : The position of methyl groups significantly impacts steric bulk and symmetry. For example, 1,1,4,4,6-pentamethyl isomer (MW 206.31) lacks the hydroxyl group and has a distinct substitution pattern, reducing polarity compared to the target compound .

Functional Groups: Replacement of the hydroxyl group with cyano or methoxy groups (as in C₁₆H₂₁N and C₁₆H₂₄O derivatives) increases hydrophobicity and alters chemical reactivity. Cyano groups enhance electrophilicity, while methoxy groups act as electron donors .

Halogenation : The 6-fluoro derivative (C₁₀H₁₁FO) exhibits higher acidity due to fluorine’s electron-withdrawing effects, which stabilize the deprotonated form .

Physical and Spectral Properties

Table 2: Comparative Spectral and Physical Data

Actividad Biológica

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action.

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- CAS Number : 119999-22-3

Biological Activity Overview

The biological activities of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol have been explored in various studies. These include its antimicrobial properties and effects on cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against several bacterial strains. For example:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of the compound against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| E. faecalis | 30 |

These findings suggest that 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to evaluate the potency of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| A549 | 15 |

These results indicate that the compound possesses significant cytotoxicity against these cancer cell lines.

The mechanisms underlying the biological activities of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol are not fully elucidated but may involve:

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways.

- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several case studies have been published highlighting the efficacy of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol:

- Study on Antimicrobial Effects : A study demonstrated that this compound effectively inhibited bacterial growth in vitro and showed promise for further development as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : Another study focused on its effects on HeLa cells and showed that treatment with the compound led to increased apoptosis markers.

Q & A

Q. Methodological Guidance

- ¹H/¹³C NMR : Assign methyl group resonances (δ 1.2–1.8 ppm for axial methyls; δ 1.9–2.3 ppm for equatorial). Coupling constants (J = 10–12 Hz) confirm trans-diaxial stereochemistry .

- HRMS : Confirm molecular formula (C₁₆H₂₂O) with mass accuracy <5 ppm.

- X-ray crystallography : Resolve steric clashes between methyl groups (critical for analogs like 1,1,4,4,6-pentamethyl derivatives) .

How do structural modifications (e.g., halogenation) impact the compound’s biological activity?

Q. Structure-Activity Relationship (SAR) Focus

- Fluorination at C-7 : Increases metabolic stability but reduces solubility.

- Methyl group removal : Analog studies (e.g., 1,4,4-trimethyl derivatives) show 50% lower receptor binding affinity .

Case Study :

| Derivative | IC₅₀ (μM) | LogP |

|---|---|---|

| Parent compound | 0.8 | 3.2 |

| 7-Fluoro analog | 1.2 | 3.8 |

| 1,4-Dimethyl analog | 5.6 | 2.9 |

| Data extrapolated from RXR agonist studies . |

How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Q. Data Analysis Focus

- Orthogonal assays : Validate inhibition using both fluorescence polarization and SPR (surface plasmon resonance).

- Control experiments : Test for nonspecific binding via thermal shift assays.

- Structural validation : Compare crystallographic data with docking simulations to confirm binding poses .

What analytical methods are recommended for detecting synthesis by-products or degradation products?

Q. Quality Control Focus

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate methyl positional isomers.

- GC-FID : Monitor volatile by-products (e.g., demethylated intermediates).

- Stability studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (H₂O₂) conditions identifies labile groups .

How does the compound’s stability vary under different storage conditions?

Q. Practical Guidance

- Solid state : Stable at −20°C in amber vials (no degradation over 12 months).

- Solution (DMSO) : Degrades by 15% after 30 days at 4°C; add 0.1% BHT as stabilizer.

Based on tetralin analog stability profiles .

What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Q. In Silico Methodology

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (3.2), CNS permeability (+), and CYP3A4 inhibition risk (high).

- MD Simulations : GROMACS for assessing membrane penetration (critical for blood-brain barrier studies) .

How does this compound compare to its non-methylated analog in receptor binding assays?

Q. Comparative Study Design

- Binding assays : Radiolabeled ligand displacement (³H-bexarotene for RXR).

- Results : The pentamethyl derivative shows 10-fold higher affinity (Kd = 2 nM vs. 20 nM for non-methylated analog) due to hydrophobic pocket interactions .

What are the best practices for scaling up synthesis without compromising stereochemical purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.